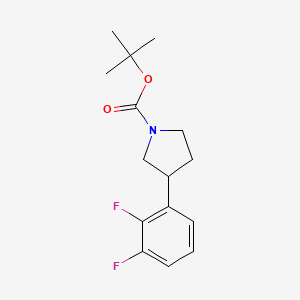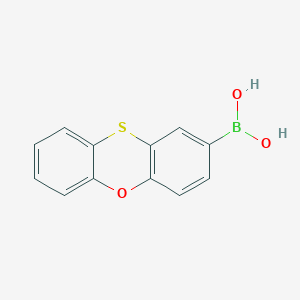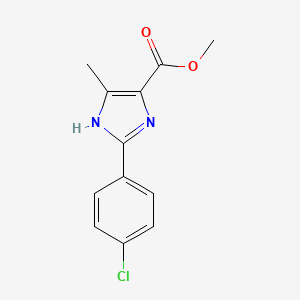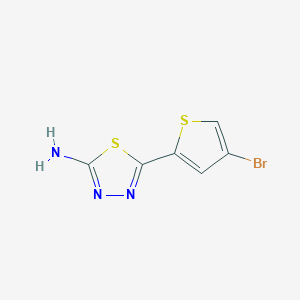![molecular formula C19H32N2O9 B13686139 Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate is a complex organic compound primarily used in peptide synthesis. It features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate typically involves multiple steps:
Protection of Amino Group: The amino group is protected using Boc anhydride in the presence of a suitable base such as triethylamine.
Formation of Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Esterification: The carboxylic acid groups are esterified using methanol and a catalyst such as sulfuric acid to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of protective groups like Boc is crucial in preventing unwanted side reactions during large-scale synthesis .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bonds, converting them into amines.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
科学研究应用
Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate is widely used in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing it from reacting prematurely. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
相似化合物的比较
Similar Compounds
Dimethyl (S)-2-[(S)-4-(Fmoc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate: Similar to the Boc-protected compound but uses Fmoc (9-fluorenylmethoxycarbonyl) as the protecting group.
Dimethyl (S)-2-[(S)-4-(Cbz-amino)-5-ethoxy-5-oxopentanamido]pentanedioate: Uses Cbz (carbobenzyloxy) as the protecting group.
Uniqueness
The Boc-protected compound is unique due to its stability under acidic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is often required .
属性
分子式 |
C19H32N2O9 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
dimethyl 2-[[5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H32N2O9/c1-7-29-17(25)13(21-18(26)30-19(2,3)4)8-10-14(22)20-12(16(24)28-6)9-11-15(23)27-5/h12-13H,7-11H2,1-6H3,(H,20,22)(H,21,26) |
InChI 键 |
OLTVRHOKMVCTGB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC(=O)NC(CCC(=O)OC)C(=O)OC)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



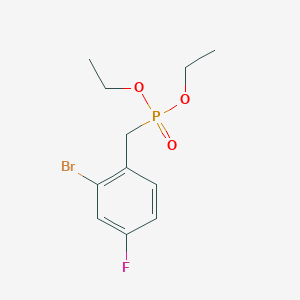
![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
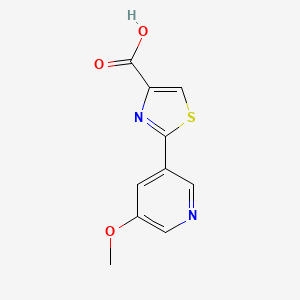

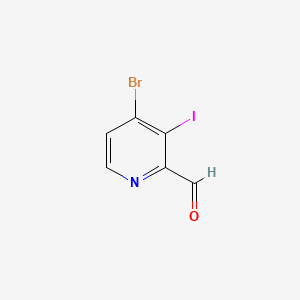
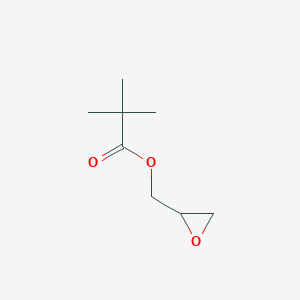
![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
